molecular formula C14H22N4O2S B2832050 (E)-2-[(E)-1-cyano-2-(diethylamino)ethenyl]sulfonyl-3-(diethylamino)prop-2-enenitrile CAS No. 121078-49-7

(E)-2-[(E)-1-cyano-2-(diethylamino)ethenyl]sulfonyl-3-(diethylamino)prop-2-enenitrile

Cat. No. B2832050
CAS RN: 121078-49-7
M. Wt: 310.42
InChI Key: HJDAGWHSIGVDSD-PHEQNACWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-[(E)-1-cyano-2-(diethylamino)ethenyl]sulfonyl-3-(diethylamino)prop-2-enenitrile is a useful research compound. Its molecular formula is C14H22N4O2S and its molecular weight is 310.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Photophysical Properties

The compound (E)-2-[(E)-1-cyano-2-(diethylamino)ethenyl]sulfonyl-3-(diethylamino)prop-2-enenitrile is related to a class of compounds used in synthesizing a variety of organic structures. For instance, a study by Zhou et al. (2012) discusses the synthesis and photophysical properties of water-soluble sulfonato-Salen-type ligands, which are similar in structure to the compound . These ligands, derived from different diamines, exhibit strong UV/Vis-absorption and fluorescence, making them useful as fluorescence sensors for detecting Cu2+ in water and living cells (Zhou et al., 2012).

Chemical Synthesis Techniques

In the field of chemical synthesis, Mojtahedi et al. (2010) explored the accelerated synthesis of 2-aminothiophene derivatives under ultrasound irradiation, using compounds similar to (E)-2-[(E)-1-cyano-2-(diethylamino)ethenyl]sulfonyl-3-(diethylamino)prop-2-enenitrile. This study highlights the efficient production of these derivatives, which are important in various chemical applications (Mojtahedi et al., 2010).

Nucleophilic Side Chain Reactions in Proteins

Llamas et al. (1986) investigated N-Ethyl-5-phenylisoxazolium-3′-sulfonate, a compound with a structure related to the compound , as a reagent for nucleophilic side chains of proteins. This research provides insight into the interaction of similar compounds with proteins, which is significant in biochemical and medicinal research (Llamas et al., 1986).

Fluorescent Molecular Probes

In the development of fluorescent molecular probes, Diwu et al. (1997) synthesized 2,5‐Diphenyloxazoles that have a structure related to the compound . These compounds show strong solvent-dependent fluorescence, useful in creating sensitive fluorescent probes for biological studies (Diwu et al., 1997).

properties

IUPAC Name

(E)-2-[(E)-1-cyano-2-(diethylamino)ethenyl]sulfonyl-3-(diethylamino)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-5-17(6-2)11-13(9-15)21(19,20)14(10-16)12-18(7-3)8-4/h11-12H,5-8H2,1-4H3/b13-11+,14-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDAGWHSIGVDSD-PHEQNACWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=C(C#N)S(=O)(=O)C(=CN(CC)CC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(/C=C(/S(=O)(=O)/C(=C/N(CC)CC)/C#N)\C#N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-[(E)-1-cyano-2-(diethylamino)ethenyl]sulfonyl-3-(diethylamino)prop-2-enenitrile

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